N-{2-(acetylamino)-4-[4-(acetylamino)phenoxy]phenyl}acetamide
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Overview
Description
N-{2-(acetylamino)-4-[4-(acetylamino)phenoxy]phenyl}acetamide, also known as NAAA, is a compound that has recently gained attention in the scientific community due to its potential therapeutic applications. NAAA is a member of the N-acylethanolamine (NAE) family, which includes endogenous lipid signaling molecules that regulate various physiological processes in the body.
Mechanism of Action
N-{2-(acetylamino)-4-[4-(acetylamino)phenoxy]phenyl}acetamide exerts its effects through the inhibition of FAAH, which leads to increased levels of endogenous NAEs. NAEs are involved in various physiological processes, including pain and inflammation regulation, appetite control, and mood regulation.
Biochemical and Physiological Effects:
Studies have shown that N-{2-(acetylamino)-4-[4-(acetylamino)phenoxy]phenyl}acetamide inhibition leads to increased levels of NAEs, which can have various effects on the body. For example, increased levels of NAEs have been shown to reduce pain and inflammation, regulate appetite, and improve mood.
Advantages and Limitations for Lab Experiments
One advantage of using N-{2-(acetylamino)-4-[4-(acetylamino)phenoxy]phenyl}acetamide in lab experiments is its specificity for FAAH inhibition, which allows for targeted effects on endogenous NAE levels. However, one limitation is the potential for off-target effects, as N-{2-(acetylamino)-4-[4-(acetylamino)phenoxy]phenyl}acetamide may interact with other enzymes or signaling pathways.
Future Directions
There are several future directions for research on N-{2-(acetylamino)-4-[4-(acetylamino)phenoxy]phenyl}acetamide, including its potential therapeutic applications in pain management, inflammation regulation, and mood disorders. Additionally, further studies are needed to elucidate the mechanisms underlying N-{2-(acetylamino)-4-[4-(acetylamino)phenoxy]phenyl}acetamide inhibition and its effects on endogenous NAE levels.
Synthesis Methods
The synthesis of N-{2-(acetylamino)-4-[4-(acetylamino)phenoxy]phenyl}acetamide involves several steps, including the reaction between 4-bromoanisole and 4-acetamidophenol, followed by the reaction of the resulting product with 2-(2-aminoethoxy)acetic acid. This process yields N-{2-(acetylamino)-4-[4-(acetylamino)phenoxy]phenyl}acetamide, which can be purified and used for further research.
Scientific Research Applications
N-{2-(acetylamino)-4-[4-(acetylamino)phenoxy]phenyl}acetamide has been studied extensively for its potential therapeutic applications. One area of research has focused on its role in pain management, as N-{2-(acetylamino)-4-[4-(acetylamino)phenoxy]phenyl}acetamide has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that degrades endogenous NAEs. This inhibition leads to increased levels of NAEs, which can reduce pain and inflammation.
properties
IUPAC Name |
N-[4-(3,4-diacetamidophenoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-11(22)19-14-4-6-15(7-5-14)25-16-8-9-17(20-12(2)23)18(10-16)21-13(3)24/h4-10H,1-3H3,(H,19,22)(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPDDQHQRUDQQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=CC(=C(C=C2)NC(=O)C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24812824 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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